

1,4-Thiazepan-5-one basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

Cat. No.: B1267140

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An In-depth Technical Guide on the Core Basic Properties of **1,4-Thiazepan-5-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Thiazepan-5-one is a seven-membered heterocyclic organic compound containing a sulfur atom and a nitrogen atom at positions 1 and 4, respectively, with a carbonyl group at the 5-position. This scaffold is of interest to medicinal chemists and drug development professionals due to its structural relationship to other biologically active seven-membered heterocycles. This technical guide provides a summary of the available information on the basic properties of **1,4-thiazepan-5-one**, including its chemical structure, physicochemical properties, and key identifiers. It is important to note that publicly available experimental data on this specific compound is limited, and much of the information presented herein is based on computed data.

Chemical Identity and Structure

The fundamental structure of **1,4-thiazepan-5-one** consists of a saturated seven-membered ring. The IUPAC name for this compound is **1,4-thiazepan-5-one**.^[1] Its chemical structure is depicted below:

Caption: Chemical structure of **1,4-Thiazepan-5-one**.

Physicochemical Properties

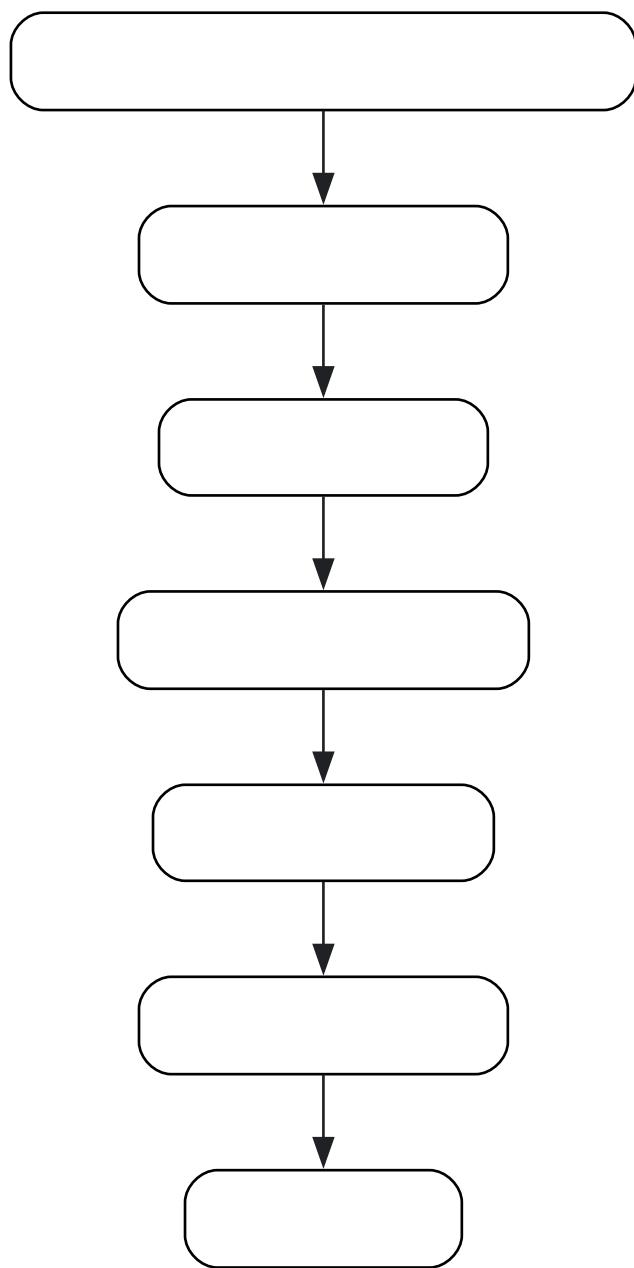
Detailed experimental data on the physical and chemical properties of **1,4-thiazepan-5-one** are not widely reported in the scientific literature. The following table summarizes the computed data available from public chemical databases.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₅ H ₉ NOS	PubChem
Molecular Weight	131.20 g/mol	PubChem
CAS Number	2896-98-2	PubChem
IUPAC Name	1,4-thiazepan-5-one	PubChem
SMILES	C1CSCCNC1=O	PubChem
InChI Key	YBUWZZKYXPWDGO- UHFFFAOYSA-N	PubChem
Topological Polar Surface Area	54.4 Å ²	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem
XLogP3-AA	-0.1	PubChem

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of the parent **1,4-thiazepan-5-one** is not readily available in peer-reviewed literature. However, the synthesis of related thiazepane and diazepane structures often involves cyclization reactions. A plausible synthetic approach for **1,4-thiazepan-5-one** could involve the reaction of a bifunctional precursor containing an amine and a thiol with a suitable three-carbon electrophile, followed by cyclization to form the seven-membered ring.

A generalized synthetic workflow for related heterocyclic compounds is presented below. This is a conceptual workflow and has not been experimentally validated for **1,4-thiazepan-5-one**.



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Caption: Conceptual synthetic workflow for **1,4-thiazepan-5-one**.

Spectroscopic Data

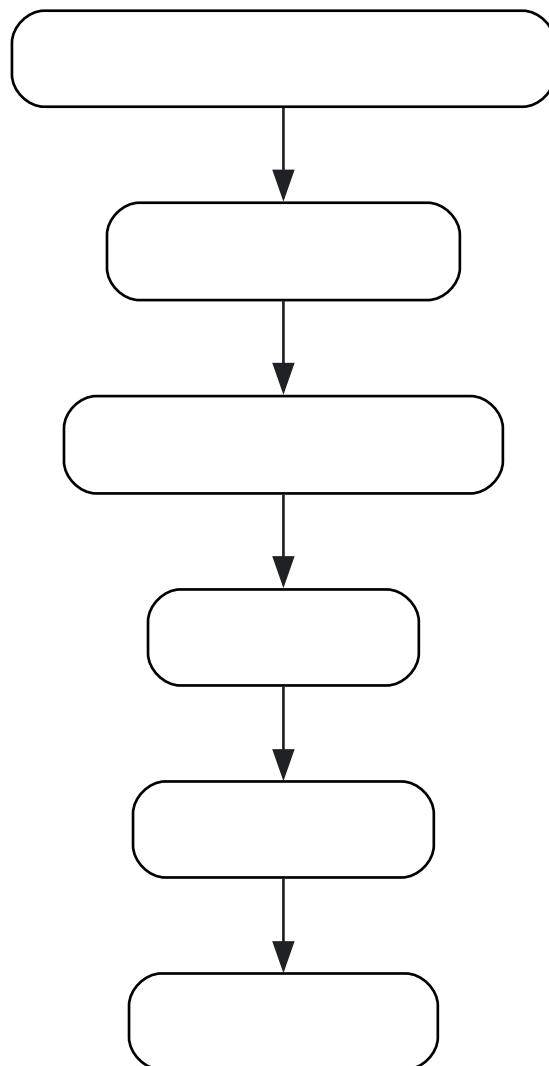
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **1,4-thiazepan-5-one** has been found in the surveyed literature. For researchers planning to synthesize or work with this compound, the following are expected characteristic signals based on its structure:

- ^1H NMR: Signals corresponding to the protons on the carbon atoms of the thiazepane ring, likely in the aliphatic region. The proton on the nitrogen atom would appear as a broader signal.
- ^{13}C NMR: Resonances for the five carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift.
- IR Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm^{-1} . An N-H stretching vibration would also be expected.
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Drug Development Potential

There is a significant lack of information regarding the biological activity of the parent **1,4-thiazepan-5-one**. However, the broader class of thiazepanes and related seven-membered heterocycles have been investigated for a variety of pharmacological activities. Given the structural similarities to other bioactive scaffolds, derivatives of **1,4-thiazepan-5-one** could potentially be explored for various therapeutic applications.

The following diagram illustrates a hypothetical logical relationship for exploring the drug development potential of this scaffold.



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Caption: Drug discovery workflow for **1,4-thiazepan-5-one** derivatives.

Conclusion

1,4-Thiazepan-5-one represents a chemical scaffold with limited characterization in the public domain. While its basic chemical identity is established, there is a notable absence of detailed experimental data regarding its physicochemical properties, established synthetic protocols, and biological activity. The information provided in this guide is primarily based on computed data and analogies to related heterocyclic systems. This highlights an opportunity for further research to synthesize, characterize, and explore the potential applications of **1,4-thiazepan-5-one** and its derivatives in medicinal chemistry and drug discovery. Researchers entering this area should be prepared to perform foundational characterization and methods development.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [1,4-Thiazepan-5-one basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267140#1-4-thiazepan-5-one-basic-properties>]

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